1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde
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Overview
Description
1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with a carbaldehyde group and a dimethylphenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carbaldehyde under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carboxylic acid.
Reduction: 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-(2,6-Dimethylphenoxy)acetone: This compound shares the dimethylphenoxy group but has a different core structure.
N-(2-(2,6-Dimethylphenoxy)ethyl)-N-haloalkylamines: These compounds have similar substituents but differ in their functional groups and overall structure
Uniqueness: 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde is unique due to its benzodiazole core fused with a carbaldehyde group and a dimethylphenoxyethyl substituent. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-5-7-14(2)18(13)22-11-10-20-16-9-4-3-8-15(16)19-17(20)12-21/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRHKWGWXYHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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